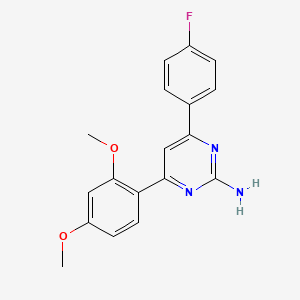
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (PDMP) is a synthetic compound with a wide range of applications in both scientific research and industry. It is a versatile compound that has been studied extensively in recent years due to its unique properties. In
科学研究应用
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including drug discovery, drug delivery, and gene expression studies. It has been used to study the effects of different drugs on the human body, as well as to explore the potential for new drug delivery systems. Additionally, 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been used to study gene expression in cancer cells, allowing researchers to better understand the mechanisms of cancer progression.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with specific receptor sites in the body, resulting in the activation of certain biochemical pathways. These pathways can then be used to modulate the activity of certain genes, leading to changes in cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine are still being studied. However, it has been shown to have a variety of effects on the human body. It has been shown to modulate gene expression in cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have effects on the central nervous system, including reducing anxiety and improving cognitive performance.
实验室实验的优点和局限性
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of applications. Additionally, its effects on gene expression, inflammation, and oxidative stress make it a useful tool for studying the effects of drugs on the human body. However, 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not without its limitations. It is not yet fully understood, and further research is needed to better understand its mechanism of action and potential side effects.
未来方向
The potential future directions for 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine research are vast. Further research is needed to better understand its mechanism of action and potential side effects. Additionally, further research is needed to explore its potential for drug delivery systems, as well as its potential for cancer treatment. Additionally, 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of different drugs on the human body, as well as to explore the potential for new drug delivery systems. Finally, 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of various environmental factors on gene expression and cellular behavior.
合成方法
The synthesis of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be achieved through a reaction between 3-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction produces a mixture of the desired compound and an isomer, which can be separated through chromatography. The synthesis of 4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is relatively simple and cost-effective, making it a popular choice for many research applications.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDGPAVKZYEXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














